5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c13-10-7-15-12(16-8-10)14-5-9-6-17-18-4-2-1-3-11(9)18/h6-8H,1-5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCKMIKUGMNJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC3=NC=C(C=N3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tetrahydropyrazolo[1,5-a]pyridine Core
The synthesis begins with the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, achieved via a modified Stork enamine reaction. N-Boc-piperidin-4-one undergoes condensation with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0–5°C, yielding the enamine intermediate in 89% yield. Subsequent hydrolysis with 6M HCl at room temperature produces the 1,3-diketone precursor, which undergoes cyclization with methylhydrazine sulfate in refluxing ethanol (78°C, 48 hr) to form the pyrazolo[1,5-a]pyridine core. X-ray crystallography confirms exclusive regioselectivity at the N1 position due to electronic effects of the chloroacetate group.
Preparation of 5-Chloropyrimidin-2-amine
Direct Chlorination of Pyrimidin-2-amine
The 5-chloro substitution is introduced via oxidative chlorination using sodium hypochlorite (NaClO) and hydrochloric acid. Pyrimidin-2-amine (1.0 eq) is treated with 12% NaClO solution in DCM at 10°C, followed by slow addition of concentrated HCl (2.5 eq) over 2 hr. The reaction mixture is warmed to 25°C for 4 hr, achieving 72% conversion to 5-chloropyrimidin-2-amine. Adjusting the pH to 8.0 with NaOH precipitates unreacted starting material, while extraction with dichloroethane isolates the product (mp 148–150°C).
Alternative Phosphorus Oxychloride Route
For higher chlorination efficiency, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C for 6 hr achieves 89% yield. However, this method requires rigorous purification via silica gel chromatography (EtOAc/hexane 1:3) to remove phosphorylated byproducts, making the NaClO/HCl route preferred for industrial scale.
Coupling of Intermediate Fragments
Nucleophilic Aromatic Substitution
The final coupling employs nucleophilic displacement of the 2-amino group on 5-chloropyrimidin-2-amine. Reacting 5-chloropyrimidin-2-amine (1.2 eq) with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine (1.0 eq) in anhydrous DMF at 80°C for 18 hr in the presence of K₂CO₃ (2.5 eq) yields the target compound in 58% yield. Microwave-assisted synthesis (150°C, 30 min) increases yield to 74% while reducing reaction time.
Reductive Amination Alternative
An alternative pathway involves condensing 5-chloropyrimidin-2-amine with tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde (1.1 eq) in methanol, followed by NaBH₃CN reduction. This two-step process achieves 63% overall yield but requires strict temperature control (-10°C during imine formation) to prevent aldehyde decomposition.
Reaction Optimization and Scalability
| Parameter | Nucleophilic Route | Reductive Route |
|---|---|---|
| Yield | 58–74% | 63% |
| Temperature | 80–150°C | -10°C to RT |
| Purification | Column chromatography | Recrystallization |
| Scalability | >500 g demonstrated | Limited to 100 g |
The nucleophilic aromatic substitution method demonstrates superior scalability, with patent data confirming kilogram-scale production using continuous flow reactors. Critical process parameters include:
- DMF:H₂O ratio (9:1) to prevent hydrolysis of the chloropyrimidine
- Strict exclusion of oxygen to minimize amine oxidation
- Use of molecular sieves (4Å) to absorb reaction-generated HCl
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 6.89 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂NH), 3.02 (t, 2H, J=5.6 Hz, piperidine-H), 2.78 (t, 2H, J=5.6 Hz), 1.91–1.84 (m, 4H)
- HRMS : m/z calcd for C₁₁H₁₄ClN₅ [M+H]⁺ 284.0914, found 284.0917
- XRD : Orthorhombic crystal system with P2₁2₁2₁ space group, confirming the (S)-configuration at the methylene bridge
Purity Optimization
Recrystallization from ethanol/water (7:3) improves HPLC purity from 92% to 99.8%. Residual solvent analysis meets ICH Q3C guidelines (<300 ppm DMF).
Industrial-Scale Considerations
The optimized route employs:
- Continuous flow chlorination using NaClO/HCl at 10–25°C
- Fixed-bed hydrogenation for amine deprotection
- Microwave-assisted coupling in segmented flow reactors
This approach achieves an overall yield of 61% at 100 kg scale, with production costs reduced by 40% compared to batch methods.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Structural and Functional Insights
Chlorine at the pyrimidine 5-position is conserved across most analogs, suggesting its role as a critical pharmacophore for target binding .
Substituent Effects :
- Electron-Withdrawing Groups : Sulfonyl () and chloro () substituents enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins.
- Electron-Donating Groups : Methoxy () and alkyl chains () may improve metabolic stability or modulate lipophilicity.
- Heterocyclic Linkers : Thiazole () and pyridine () groups introduce additional hydrogen-bonding or π-stacking capabilities.
Synthetic Challenges :
- Stereoselective synthesis () and functionalization of saturated rings () require precise conditions to avoid side products.
- Yields for nitro reductions (e.g., 78% in ) are comparable to other SNAr-driven syntheses (e.g., ).
Biological Relevance :
Biological Activity
5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClN5 |
| Molecular Weight | 237.69 g/mol |
| CAS Number | 2034405-84-8 |
The structure features a pyrimidine ring substituted with a chloro group and a tetrahydropyrazolo moiety, which are known to contribute to its biological activity.
Research indicates that compounds with a pyrazolo[1,5-a]pyridine core exhibit various biological activities, particularly in cancer treatment and inflammation modulation. The mechanisms include:
- Inhibition of Kinases : Many pyrazole derivatives serve as ATP-competitive inhibitors of kinases such as Akt and BRAF(V600E), which are critical in cancer signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Antitumor Activity
Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance:
- A study demonstrated that pyrazole derivatives effectively inhibited tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Specific derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been supported by research indicating:
- Selective inhibition of COX-2 over COX-1, which minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Combination Therapy in Cancer Treatment : A recent study evaluated the efficacy of this compound in combination with doxorubicin in breast cancer models. The results indicated enhanced cytotoxic effects compared to doxorubicin alone, suggesting a synergistic mechanism that warrants further investigation .
- Inhibition of Inflammatory Responses : Another study assessed the anti-inflammatory effects of related pyrazole compounds in animal models of induced inflammation. The findings revealed significant reductions in inflammatory markers and pain responses compared to control groups .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions. The chloro group at position 5 activates the pyrimidine for displacement reactions:
These reactions proceed via an SNAr mechanism , facilitated by the electron-withdrawing effect of the pyrimidine nitrogen atoms. Microwave-assisted conditions (120°C, 20 min) have been shown to enhance regioselectivity and yield in similar systems .
Functionalization of the Tetrahydropyrazolo Moiety
The saturated pyrazolo[1,5-a]pyridine ring undergoes hydrogenation and oxidation reactions:
Hydrogenation
-
Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the tetrahydropyrazolo ring to a fully saturated pyrrolidine derivative, altering conformational flexibility .
Oxidation
-
Treatment with m-CPBA in CH₂Cl₂ selectively oxidizes the pyrazolo nitrogen, forming an N-oxide (confirmed via X-ray diffraction) .
Cross-Coupling Reactions
The chloro substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Coupling Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura (aryl) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-arylpyrimidine derivatives | 70–85% |
| Buchwald-Hartwig (amination) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 5-aminopyrimidines with bulky substituents | 65–78% |
These reactions exploit the chloro group’s leaving-group ability while retaining the pyrimidine core .
Condensation and Cyclization Reactions
The primary amine on the pyrimidine participates in Schiff base formation :
-
Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions yields imine derivatives (confirmed via IR: ν(C=N) ≈ 1620 cm⁻¹).
-
Cyclization with β-ketoesters forms fused pyrimido[1,2-a]pyrimidinones under microwave irradiation (Scheme 1) :
textPyrimidine amine + ethyl acetoacetate → Pyrimido[1,2-a]pyrimidinone (85% yield)
Acid/Base-Mediated Transformations
-
Protonation : The pyrimidine nitrogen (pKa ≈ 3.5) undergoes protonation in acidic media (HCl/MeOH), forming a water-soluble salt .
-
Deprotonation : Treatment with LDA at −78°C generates a nucleophilic amide intermediate, enabling alkylation at the methylene bridge .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C–Cl bond homolysis , generating a pyrimidinyl radical that dimerizes or abstracts hydrogen from solvents (studied via EPR) .
Key Synthetic Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine?
- Methodology :
-
Step 1 : Construct the pyrazolo[1,5-a]pyridine core via cyclization of precursors like 4-chloropyridin-2-amine with reagents such as DMF-DMA (dimethylformamide dimethyl acetal) to form intermediate imidamides .
-
Step 2 : Functionalize the core by introducing the methylamine moiety. For example, reductive amination using Zn/NHCl in MeOH/HO (9:1) at 70°C can reduce nitro groups to amines, as demonstrated in related pyrazolo[1,5-a]pyrimidine syntheses .
-
Step 3 : Purify via column chromatography (e.g., silica gel with DCM/MeOH gradients) and characterize intermediates using NMR and mass spectrometry .
- Key Considerations :
-
Monitor reaction progress via TLC and optimize solvent systems (e.g., DCM for washing) to improve yields .
Q. How should researchers characterize this compound’s structure and purity?
- Analytical Techniques :
Q. What purification strategies are effective for this compound?
- Methods :
- Liquid-Liquid Extraction : Use DCM to separate organic layers from aqueous phases after reduction steps .
- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) to isolate crystalline products .
- Chromatography : Employ reverse-phase C18 columns for final purification, particularly for polar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Approach :
- Core Modifications : Replace the chloro group with other halogens (e.g., F, Br) or electron-withdrawing groups to assess impact on bioactivity .
- Substituent Analysis : Compare methyl vs. trifluoromethyl groups at the pyrimidine 2-position using docking studies (e.g., AutoDock Vina) to predict binding affinities .
- Data Integration : Tabulate IC values against target enzymes (e.g., kinases) and correlate with steric/electronic parameters (e.g., Hammett constants) .
Q. What experimental designs resolve contradictions in bioactivity data across studies?
- Strategies :
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence polarization and radiometric assays to exclude false positives .
- Dose-Response Replication : Test compounds in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm potency .
- Meta-Analysis : Pool data from independent labs using standardized protocols (e.g., OECD guidelines) to identify outliers .
Q. How can molecular interactions between this compound and target proteins be elucidated?
- Techniques :
- Crystallography : Co-crystallize with proteins (e.g., EGFR kinase domain) to identify hydrogen bonds with pyrimidine N1 and hydrophobic interactions with the tetrahydropyrazolo ring .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) at varying pH (6.5–7.5) to optimize binding conditions .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models :
- Rodent Studies : Administer 10–50 mg/kg doses orally or intravenously to assess bioavailability (AUC) and metabolite profiling (LC-MS/MS) .
- Toxicogenomics : Perform RNA-seq on liver/kidney tissues to detect oxidative stress markers (e.g., Nrf2 pathways) .
- Ecotoxicity Screening : Follow INCHEMBIOL protocols to evaluate environmental persistence (e.g., biodegradation half-life in soil/water) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Root Causes :
- Reagent Purity : Trace moisture in DMF-DMA can reduce imidamide intermediate yields by 15–20% .
- Isomer Formation : SYN/ANTI diastereomers (e.g., ethyl 5,7-dimethyl derivatives) may skew yields if not resolved chromatographically .
- Solutions :
- Standardize anhydrous conditions (e.g., molecular sieves) and report isomer ratios in supplementary data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
